Substance P (4-11), pro(4)-trp(7,9,10)-

描述

Substance P (4-11), pro(4)-trp(7,9,10)- is a peptide fragment derived from the larger neuropeptide, Substance P. This compound is known for its role in the modulation of pain and inflammatory responses in the body. It is a part of the tachykinin family of neuropeptides, which are involved in various physiological processes, including neurotransmission, vasodilation, and smooth muscle contraction.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Substance P (4-11), pro(4)-trp(7,9,10)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

Deprotection: The protecting groups on the amino acids are removed using TFA.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of peptides like Substance P (4-11), pro(4)-trp(7,9,10)- follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The peptides are then purified using techniques such as HPLC and characterized by mass spectrometry and NMR.

化学反应分析

Types of Reactions

Substance P (4-11), pro(4)-trp(7,9,10)- can undergo various chemical reactions, including:

Oxidation: This can occur at the tryptophan residues, leading to the formation of kynurenine derivatives.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Standard SPPS reagents for amino acid coupling and deprotection.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can yield kynurenine, while reduction of disulfide bonds results in free thiols.

科学研究应用

Substance P (SP) is a neuropeptide involved in pain and inflammation transmission, and it also affects feeding behavior . [D-Pro4,D-Trp7,9,10,Val8]-Substance P (4-11) is a modified form of Substance P (4-11) and is available for research purposes .

Sequence Information

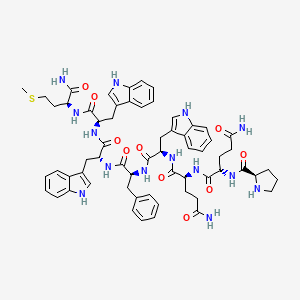

- One-Letter Code: pQQwVwwM-NH2

- Three-Letter Code: D-Pro-Gln-Gln-D-Trp-Val-D-Trp-D-Trp-Met-NH2

- Molecular Formula: C58H74N14O10S

- Calculated Molecular Weight: 1159.39

Research Applications

- SP can be recognized by a subset of human T-lymphocytes .

- A study showed that [D-Pro2,D-Phe7,D-Trp9]substance P inhibited the binding of dichlorotriazinylamino-fluores- cein-labeled substance P and [3H]substance P to T-lymphocytes at concentrations that suppressed the prolifer- ative response to substance P .

- Substance P (4-11), eledoisin, and substance K (a-neurokinin), which all share with substance P the carboxy-terminal substituent -Gly-Leu-Met-NH2, were more potent than substance P (1-4) in inhibiting the binding of [3H]substance P to T- lymphocytes, suggesting the importance of this sequence in the interaction .

- [D-Pro2,D-Phe7,D-Trp9]SP can reverse the binding of SP* by PHA-stimulated T-lymphocytes .

Table of Formulations

| Format |

|---|

| Biotin |

| Chromogenic Biotin |

| Cyanine 3 |

| Cyanine 5 |

| Cyanine 5.5 |

| Cyanine 7 |

| Elab Fluor |

| ® Violet 450 |

| Elab Fluor |

| ®430 |

| Elab Fluor |

| ®488 |

| Elab Fluor |

| ®568 |

| Elab Fluor |

| ®594 |

| Elab Fluor |

| ®647 |

| Elab Fluor |

| ®680 |

| Elab Fluor |

| ®700 |

| Elab Fluor |

| ®750 |

| Elab Fluor |

| ®Red 780 |

| Elab Fluor |

| ®Violet 450 |

| FITC |

| HRP |

| NHS-Biotin |

| NHS-LC-LC-Biotin |

| Sulfo-NHS-Biotin |

| Sulfo-NHS-LC-LC-Biotin |

| Unconjugated |

作用机制

Substance P (4-11), pro(4)-trp(7,9,10)- exerts its effects primarily through binding to the neurokinin-1 (NK1) receptor. This interaction triggers a cascade of intracellular events, including the activation of phospholipase C, increased intracellular calcium levels, and the release of other neurotransmitters and inflammatory mediators. These pathways contribute to the modulation of pain and inflammatory responses.

相似化合物的比较

Similar Compounds

Substance P: The full-length neuropeptide from which Substance P (4-11), pro(4)-trp(7,9,10)- is derived.

Neurokinin A: Another member of the tachykinin family with similar physiological roles.

Neurokinin B: Shares structural similarities and functions with Substance P and Neurokinin A.

Uniqueness

Substance P (4-11), pro(4)-trp(7,9,10)- is unique due to its specific sequence and modifications, which confer distinct binding properties and biological activities. Its truncated form allows for targeted studies on specific receptor interactions and signaling pathways, making it a valuable tool in research.

生物活性

Substance P (SP) is a neuropeptide that plays a crucial role in pain perception, inflammation, and various physiological processes. The specific analog "Substance P (4-11), pro(4)-trp(7,9,10)-" is a modified form of SP that has garnered attention for its unique biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and implications for therapeutic applications.

Overview of Substance P

Substance P is an 11-amino-acid peptide belonging to the tachykinin family. It is primarily involved in the transmission of pain and the regulation of inflammatory responses. The peptide exerts its effects through binding to neurokinin-1 receptors (NK1Rs), which are widely distributed in the central and peripheral nervous systems .

Structure and Modification

The compound "Substance P (4-11), pro(4)-trp(7,9,10)-" is characterized by specific amino acid substitutions that enhance its biological activity. The modifications at positions 4 (proline) and 7, 9, and 10 (tryptophan) are particularly significant as they influence receptor binding affinity and functional efficacy.

- Receptor Interaction :

- Calcium Mobilization :

- Nociceptive Pathways :

Pain Modulation

Substance P is well-documented for its role in mediating pain responses. In vivo studies demonstrate that administration of SP can lead to hyperalgesia at elevated doses but may also trigger analgesic effects through endorphin release at lower doses .

Inflammatory Responses

SP's involvement in inflammation includes promoting the release of pro-inflammatory cytokines and modulating immune cell activity. For instance, it has been shown to enhance leukocyte migration to sites of tissue injury .

Case Studies

- Chronic Pain Models :

- Cancer Research :

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Pain Enhancement | Hyperalgesia at high doses | NK1R activation |

| Anti-nociception | Analgesic effects at low doses | Endorphin release |

| Inflammation | Increased cytokine release | Immune cell modulation |

属性

IUPAC Name |

(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H74N14O10S/c1-87-27-25-45(55(65)79)70-60(84)50(29-36-32-67-42-17-8-5-14-39(36)42)76-62(86)52(31-38-34-69-44-19-10-7-16-41(38)44)75-59(83)49(28-35-12-3-2-4-13-35)73-61(85)51(30-37-33-68-43-18-9-6-15-40(37)43)74-58(82)48(22-24-54(64)78)72-57(81)47(21-23-53(63)77)71-56(80)46-20-11-26-66-46/h2-10,12-19,32-34,45-52,66-69H,11,20-31H2,1H3,(H2,63,77)(H2,64,78)(H2,65,79)(H,70,84)(H,71,80)(H,72,81)(H,73,85)(H,74,82)(H,75,83)(H,76,86)/t45-,46+,47-,48-,49-,50+,51+,52+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUBGXWEUDKBIR-XWYQIVALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C8CCCN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]8CCCN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H74N14O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235969 | |

| Record name | Substance P (4-11), pro(4)-trp(7,9,10)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1207.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86917-57-9 | |

| Record name | Substance P (4-11), pro(4)-trp(7,9,10)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086917579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Substance P (4-11), pro(4)-trp(7,9,10)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。